![molecular formula C15H16ClN3OS B2827724 (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105228-69-0](/img/structure/B2827724.png)
(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds often starts from a chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties, like 1,3,4-thiadiazole, often have diverse activities . The presence of the=N-C-S-
moiety and strong aromaticity of the ring are assumed to provide low toxicity and great in vivo stability . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their reactivity .Scientific Research Applications
Antioxidant Activity
Compounds related to this scaffold have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
These compounds have also been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-Inflammatory Activity
The 1,3,4-thiadiazole
ring has been associated with anti-inflammatory activity . This could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial and Antifungal Activities
Compounds with this structure have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Anticonvulsant Activity
Research has indicated that these compounds have anticonvulsant activity . This could make them useful in the treatment of conditions like epilepsy.
Anticancer Activity
Thiadiazole derivatives have demonstrated efficacy across various cancer models . This suggests potential use in the development of novel, more effective anticancer therapeutics.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWDCQXOTYECIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.